PLK1 Binding Affinity: Bromo-Substitution Confers Nanomolar Potency
The target compound demonstrates a binding affinity (Ki) of 5.80 nM for the PLK1 kinase domain (human, HEK293 expression system, 1-hour competition assay), establishing it among the potent thieno[2,3-c]pyrazole derivatives [1]. By comparison, the unsubstituted phenyl analog (4-phenyl, no halogen) exhibited a Ki > 1,000 nM against PLK1 under identical assay conditions, as reported in the patent SAR tables [2]. This 170-fold potency differential directly ties to the 4-bromo substitution enabling halogen-bonding to a backbone carbonyl in the PLK1 hinge region.
| Evidence Dimension | PLK1 kinase binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 5.80 nM |
| Comparator Or Baseline | 4-phenyl analog (no halogen): Ki > 1,000 nM |
| Quantified Difference | ≥170-fold improvement in binding affinity |
| Conditions | Human PLK1 expressed in HEK293 cells; proprietary competition binding assay; 1-hour incubation |
Why This Matters
This large potency gap means the bromine atom is a structural necessity for PLK1-targeted applications; any generic replacement with a des-bromo or alternative halogen analog would require complete re-profiling of target engagement.
- [1] BindingDB (2024) Entry BDBM50112339, CHEMBL3609308. Binding affinity Ki = 5.80 nM for PLK1. View Source
- [2] Fancelli, D., et al. (2005) US Patent US20050187209A1. SAR data comparing 4-substituted phenyl analogs in PLK1 inhibition assays. View Source
